(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride: A Technical Guide for Advanced Drug Discovery
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride: A Technical Guide for Advanced Drug Discovery
Executive Summary
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral, non-proteinogenic amino acid analogue that serves as a pivotal structural scaffold in modern medicinal chemistry. Its conformationally constrained pyrrolidine ring, combined with strategically placed amino and carboxylic acid functional groups, provides a versatile platform for designing potent and selective therapeutic agents. This guide offers an in-depth analysis of its physicochemical properties, stereoselective synthesis, and diverse applications, with a focus on its role in developing sophisticated peptidomimetics and novel modulators of challenging biological targets. We will explore the causal relationships behind its utility, provide validated protocols, and present its established and potential impact on drug development programs.
Introduction: The Strategic Value of Conformational Restraint
In the landscape of rational drug design, controlling the three-dimensional structure of a small molecule is paramount for achieving high target affinity and specificity. Flexible, linear molecules often pay a significant entropic penalty upon binding to a receptor, as they must adopt a single, rigid conformation. (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid and its derivatives circumvent this issue by incorporating a five-membered pyrrolidine ring. This cyclic structure acts as a "conformational lock," pre-organizing the appended functional groups into a well-defined spatial arrangement.
This inherent rigidity is the cornerstone of its value. It allows medicinal chemists to design molecules that more precisely mimic the bioactive conformation of a natural peptide ligand or fit snugly into the binding pocket of a target protein. The result is often a significant enhancement in potency, selectivity, and metabolic stability compared to more flexible analogues. This guide will illuminate how this specific stereoisomer serves as a high-value building block for creating next-generation therapeutics, from antivirals and anticancer agents to central nervous system modulators.[1]
Physicochemical and Structural Properties
A comprehensive understanding of the molecule's fundamental properties is critical for its effective use in synthesis and formulation. The dihydrochloride salt form enhances solubility and stability, making it amenable to a wide range of reaction conditions and for use in biological assays.
| Property | Value | Source |
| CAS Number | 2829279-78-7 | [2] |
| IUPAC Name | (2R,4S)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride | [2] |
| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | [2] |
| Molecular Weight | 203.07 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥97% | [2] |
| SMILES | O=C([C@@H]1NCC1)O.[H]Cl.[H]Cl | [2] |
| Storage | Inert atmosphere, Room Temperature, Sealed in dry | [2][3] |
Note: While the CAS number for the (2R,4S) dihydrochloride isomer is 2829279-78-7, researchers should be aware of related isomers such as the (2S,4R) dihydrochloride (CAS 16257-89-9)[4][5] and the (2S,4R) free base (CAS 16257-88-8)[], as stereochemistry is critical to biological activity.
Principles of Stereoselective Synthesis
The synthesis of a specific stereoisomer like (2R,4S)-4-aminopyrrolidine-2-carboxylic acid is a non-trivial process that hinges on precise control of chirality. While a definitive, publicly available synthesis for this exact isomer is sparse, the general approach relies on established methodologies for creating substituted proline analogues. The key challenge is to set the two stereocenters at the C2 and C4 positions with the desired trans configuration.
A common and logical strategy involves starting with a chiral precursor, such as a derivative of hydroxyproline, and performing stereocontrolled functional group interconversions.
Conceptual Synthetic Workflow:
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Chiral Pool Starting Material: The synthesis typically begins with a commercially available, enantiomerically pure starting material, such as (2R,4S)-4-hydroxyproline (CAS 3398-22-9).[3] This immediately establishes the correct stereochemistry at both the C2 and C4 carbons. The hydroxyl group serves as a handle for conversion to the amine.
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Protecting Group Strategy: Both the secondary amine in the ring and the carboxylic acid must be protected to prevent unwanted side reactions. The amine is often protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, while the carboxylic acid is converted to an ester (e.g., methyl or ethyl ester). This choice is critical as the protecting groups must be stable to the upcoming reaction conditions but readily removable at the end of the synthesis.
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Hydroxyl to Amine Conversion: The C4 hydroxyl group is converted to the C4 amino group. This is a pivotal step that must proceed with retention or, more commonly, a double inversion of stereochemistry to maintain the trans relationship. A standard method is the Mitsunobu reaction to install an azide group (N₃), followed by reduction (e.g., with H₂/Pd-C or Staudinger reaction) to the amine. The Mitsunobu reaction proceeds via an SN2 mechanism, inverting the stereocenter. Therefore, to achieve the final (4S) configuration from a (4S)-hydroxyproline, a double inversion sequence would be required. Alternatively, starting with the corresponding cis-hydroxyproline and performing a single inversion would also yield the desired trans product.
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Deprotection: In the final step, all protecting groups are removed, typically under acidic conditions (e.g., using HCl in an organic solvent), which also forms the desired dihydrochloride salt.
4.2 Targeting Neurological and Metabolic Disorders
Constrained amino acid analogues are particularly valuable for designing ligands for receptors in the central nervous system (CNS), such as metabotropic glutamate receptors (mGluRs). The stereochemistry of these ligands is absolutely critical for differentiating between receptor subtypes. For example, studies on the closely related (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC) have shown it to be a highly selective agonist for Group II mGluRs, which are implicated in anxiety and epilepsy. [7]The (2R,4S) scaffold provides a distinct spatial arrangement of functional groups, enabling the exploration of chemical space around different receptor subtypes.
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Field Insight: The ability to develop subtype-selective mGluR modulators is a significant goal in neuroscience drug discovery. The fixed orientation of the amino and carboxyl groups on the (2R,4S) scaffold can be exploited to achieve selectivity that is impossible with the flexible endogenous ligand, glutamate. This can lead to therapeutics with fewer off-target side effects.
4.3 Kinase and Enzyme Inhibition
The pyrrolidine scaffold is a common feature in many potent and selective kinase inhibitors. [8]The ring structure can serve as an anchor, positioning key functional groups to interact with the hinge region, the DFG motif, or other critical pockets within the ATP-binding site of a kinase. The stereochemistry dictates the vectoral projection of substituents off the ring, allowing for fine-tuning of potency and selectivity. The (S)-3-aminopyrrolidine scaffold, for instance, has been explored for the discovery of novel Abl and PI3K dual inhibitors. [8]
Analytical and Quality Control Protocols
Ensuring the identity, purity, and stereochemical integrity of the compound is non-negotiable. A multi-pronged analytical approach is required.
5.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is the gold standard for determining the purity of the final compound and intermediates.
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Objective: To separate the target compound from any starting materials, byproducts, or enantiomeric/diastereomeric impurities.
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Methodology:
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Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point. For chiral separation, a specialized column (e.g., Chiralpak) is necessary.
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine and carboxylic acid. A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
Detection: UV detection at 210-220 nm is suitable as the compound lacks a strong chromophore.
-
Sample Preparation: Accurately weigh and dissolve the compound in the initial mobile phase composition to a concentration of ~1 mg/mL.
-
System Suitability: Before running samples, inject a standard to ensure adequate resolution, theoretical plates (>2000), and tailing factor (<2).
-
Quantification: Purity is determined by the area percent of the main peak relative to the total area of all peaks detected.
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5.2 Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
-
Mass Spectrometry: Electrospray ionization (ESI-MS) will confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₅H₁₀N₂O₂) would be approximately 131.08 m/z.
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NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The coupling constants (J-values) between protons on the pyrrolidine ring can help confirm the trans stereochemical relationship between the substituents at C2 and C4.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety. The dihydrochloride salt is generally a stable, crystalline solid but may be hygroscopic.
| Hazard Class | GHS Statement | Precautionary Measures | Source |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [3] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [3] |
-
Handling: Use in a well-ventilated fume hood. Avoid dust formation and inhalation. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. [3]Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption and potential degradation. [2]
Conclusion and Future Outlook
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is more than just a chemical reagent; it is a strategic tool for overcoming long-standing challenges in drug discovery. Its conformationally rigid framework provides a reliable and predictable scaffold for building molecules with superior potency, selectivity, and pharmacokinetic properties. By enabling the creation of robust peptidomimetics and precisely tailored enzyme inhibitors and receptor modulators, it directly addresses the need for more sophisticated and effective therapeutic agents. As our understanding of complex biological systems deepens, the demand for such well-defined, three-dimensional chemical building blocks will only intensify, positioning this compound and its derivatives at the forefront of innovation in medicinal chemistry.
References
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PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Retrieved from [Link]
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PubMed. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. Retrieved from [Link]
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ACS Publications. (2016). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Retrieved from [Link]
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